molecular formula C13H18ClNO B8369465 2-(2-Chloroethyl)-4-benzylmorpholine

2-(2-Chloroethyl)-4-benzylmorpholine

Cat. No. B8369465
M. Wt: 239.74 g/mol
InChI Key: LIEUHQQEZPQUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04889857

Procedure details

To 200 ml of toluene is added 58 g of a solution of 70% RDB in toluene and to the mixture is added dropwise a solution of 26.3 of ethyl 4-benzyl-2-morpholinylacetate in 50 ml of toluene below 10° C. Further, after ice-cooling for 30 minutes, the mixture is stirred at room temperature overnight. After to the reaction mixture is successively added 20 ml of acetone and 100 ml of water, the inorganic substance precipitated is filtered off. The toluene layer is separated from the filtrate and dried over anhydrous magnesium sulfate. The solvent is concentrated under reduced pressure and the residue is purified by chromatography on silica gel to give 10.1 g of 2-(4-benzyl-2-morpholinyl)ethanol. To a mixture of 2.21 g of 2-(4-benzyl-2-morpholinyl)ethanol in 30 ml of chloroform is added 2.30 g of thionyl chloride and the system refluxed for 2.5 hours. After completion of the reaction, the solvent is concentrated under reduced pressure and to the residue are added water and ether. After neutralizing with potassium carbonate, the ether layer is separated and dried over anhydrous magnesium sulfate. The solvent is concentrated under reduced pressure to give 2.90 g of 2-(2-chloroethyl)-4-benzylmorpholine as an oily substance.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][CH2:15]O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:19])=O>C(Cl)(Cl)Cl>[Cl:19][CH2:15][CH2:14][CH:10]1[O:11][CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9]1

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CCO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the system refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the solvent is concentrated under reduced pressure and to the residue
ADDITION
Type
ADDITION
Details
are added water and ether
CUSTOM
Type
CUSTOM
Details
the ether layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCC1CN(CCO1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 121.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.